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Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a potent calcium channel blocker used in

the management of hypertension and angina pectoris. As the pharmacologically active isomer,

its accurate and precise quantification in bulk drug and pharmaceutical dosage forms is critical

for ensuring safety and efficacy. This document provides detailed application notes and

protocols for the analytical method development and validation of levamlodipine besylate
using High-Performance Liquid Chromatography (HPLC), and Ultraviolet (UV)

Spectrophotometry. These methods are essential for quality control, stability studies, and

formulation development. The protocols are established in accordance with International

Council for Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC)
Method
An accurate and precise HPLC analytical method has been validated for the determination of

Amlodipine besylate in pharmaceutical dosage forms.[1] This method is suitable for routine

quality control analysis.

Experimental Protocol
1. Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Visible

detector. A Shimadzu HPLC system (LC-2010 CHT) is a suitable example.[1]

2. Chromatographic Conditions:

Column: C18 (150mm x 3.9 mm), 5 µm particle size.[1]

Mobile Phase: A filtered and degassed mixture of Acetonitrile, Methanol, and a pH 3.0 buffer

in the ratio of 15:35:50 (v/v/v).[1]

Flow Rate: 1.0 ml/min.[1]

Detection Wavelength: 237 nm.[1]

Injection Volume: 20 µl.

Column Temperature: 30°C.[2]

3. Preparation of Solutions:

Standard Stock Solution: Accurately weigh and dissolve 25 mg of levamlodipine besylate
working standard in the mobile phase in a 25 ml volumetric flask to obtain a concentration of

1000 µg/ml.

Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging

from 35-105 µg/ml.[1]

Sample Preparation: For tablet dosage forms, weigh and finely powder 20 tablets. Transfer a

quantity of powder equivalent to 25 mg of levamlodipine besylate into a 25 ml volumetric

flask. Add about 15 ml of mobile phase and sonicate for 15 minutes. Make up the volume

with the mobile phase and filter through a 0.45 µm membrane filter.

4. Method Validation Parameters:

Linearity: Analyze the working standard solutions in the concentration range of 35-105 µg/ml

and construct a calibration curve by plotting peak area against concentration.[1]

Precision:
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System Precision: Inject the standard solution six times and calculate the % RSD of the

peak areas.

Method Precision: Analyze six different sample preparations and calculate the % RSD of

the assay values.[1]

Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard drug

into the placebo at three different concentration levels (e.g., 80%, 100%, and 120%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based

on the standard deviation of the response and the slope of the calibration curve.

Specificity: Analyze the drug, placebo, and a mixture of the drug and placebo to ensure no

interference from excipients.

Data Presentation
Validation Parameter Result

Linearity Range 35-105 µg/ml[1]

Correlation Coefficient (R²) 0.99996[1]

System Precision (%RSD) 0.41%[1]

Method Precision (%RSD) 0.58%[1]

Accuracy (% Recovery) 99.50-99.91%[1]

Retention Time ~12.3 min[1]

Experimental Workflow
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A simple, accurate, and precise UV-Visible spectrophotometric method for the quantification of

Amlodipine Besylate in pharmaceutical formulations has been developed and validated.[3]

Experimental Protocol
1. Instrumentation:

UV-Visible Spectrophotometer with a double beam detector.

2. Method Parameters:

Solvent: Ethanol.[4]

Wavelength of Maximum Absorbance (λmax): 360 nm.[4]

Blank Solution: Ethanol.[4]

3. Preparation of Solutions:

Standard Stock Solution: Accurately weigh 10 mg of levamlodipine besylate and dissolve it

in 100 ml of ethanol to get a concentration of 100 µg/ml.

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain

concentrations in the range of 5-40 µg/ml.[4]

Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent

to 10 mg of levamlodipine besylate into a 100 ml volumetric flask. Add 70 ml of ethanol,

sonicate for 15 minutes, and then make up the volume with ethanol. Filter the solution and

dilute it further to get a final concentration within the linearity range.

4. Method Validation Parameters:

Linearity: Measure the absorbance of the working standard solutions at 360 nm and plot a

calibration curve of absorbance versus concentration.[4]

Precision:
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Intraday Precision: Analyze the standard solution at three different concentrations three

times on the same day.

Interday Precision: Analyze the standard solution at three different concentrations on three

different days.[4]

Accuracy (Recovery): Perform recovery studies by adding known amounts of the standard

drug to the placebo at three different levels (80%, 100%, 120%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate LOD and LOQ using the

standard deviation of the y-intercept and the slope of the calibration curve.[4]

Data Presentation
Validation Parameter Result

Wavelength (λmax) 360 nm[4]

Linearity Range 5-40 µg/ml[4]

Correlation Coefficient (R²) 0.998[4]

Regression Equation y = 0.0136x + 0.001[4]

Intraday and Interday Precision (%RSD) < 2%[4]

Accuracy (% Recovery)
98.3% - 99.2% (for two different marketed

formulations)[4]

LOD 0.08123 µg/ml[4]

LOQ 0.2461 µg/ml[4]
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UV-Visible Spectrophotometry Method Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b192988?utm_src=pdf-body-img
https://www.benchchem.com/product/b192988?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. jddtonline.info [jddtonline.info]

2. CN105301164A - Detection method of levamlodipine besylate tablet related substances -
Google Patents [patents.google.com]

3. ajrconline.org [ajrconline.org]

4. ajpaonline.com [ajpaonline.com]

To cite this document: BenchChem. [Application Notes and Protocols for the Analytical
Method Development of Levamlodipine Besylate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b192988#analytical-method-
development-for-levamlodipine-besylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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